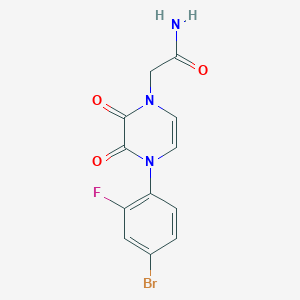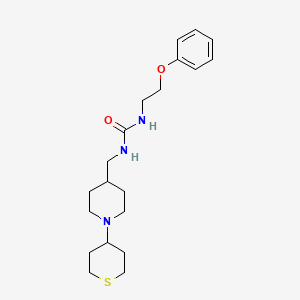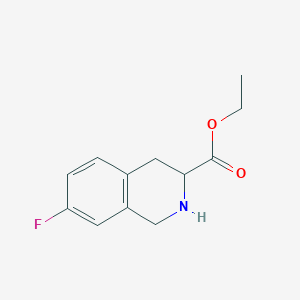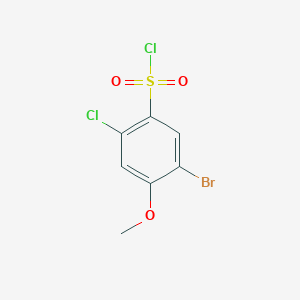![molecular formula C14H16N2O4 B2974152 2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 1476799-73-1](/img/no-structure.png)
2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known for their simpler and greener synthetic methodology and tunable photophysical properties . They are strategic compounds for optical applications .
Synthesis Analysis
The synthesis of similar compounds involves the use of anhydrous THF and LAH . Another method involves the conversion of certain derivatives into hydrogenated derivatives in t-BuOH solution at 100°C and an H2 pressure of 25 atm .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For instance, the IR spectrum and NMR spectrum have been used to analyze the structure of similar compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the IR spectrum and NMR spectrum have been used to analyze the chemical reactions of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the IR spectrum and NMR spectrum have been used to analyze the physical and chemical properties of similar compounds .Aplicaciones Científicas De Investigación
Fluorescent Probes for Bioimaging
Pyrazolo[1,5-a]pyrimidines, a related family of compounds, have been identified for their strategic importance in optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties. These properties make them suitable for use as fluorescent probes in bioimaging, allowing researchers to study the dynamics of intracellular processes .
Chemosensors
The heteroatoms present in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions. This characteristic can be exploited in the development of chemosensors, which are crucial for detecting the presence of specific ions or molecules within biological or environmental samples .
Organic Light-Emitting Devices (OLEDs)
Due to their solid-state emission intensities, compounds from the pyrazolo[1,5-a]pyrimidine family can be designed as solid-state emitters. This makes them promising candidates for use in organic light-emitting devices, which are used in a variety of display and lighting technologies .
Fluorogenic Materials Science
The electron-donating groups at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve absorption and emission behaviors. This feature is beneficial for the development of fluorogenic materials, which have applications ranging from sensing to bio-macromolecular interactions .
Biomedical Applications
Pyrazolo[3,4-b]pyridines, which share structural similarities with pyrazolo[1,5-a]pyrimidines, have been extensively studied for their biomedical applications. These include potential therapeutic agents due to their structural resemblance to purine bases, which are key components of DNA and RNA .
Synthetic Methodology Research
The synthetic access methodologies of pyrazolo[1,5-a]pyrimidines allow for structural diversity, which is crucial for the advancement of synthetic organic chemistry. Researchers can explore various synthetic routes to create novel compounds with potential applications in medicine and materials science .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the research of similar compounds involve the synthesis of new derivatives and the exploration of their potential applications. For example, based on scaffold hopping and computer-aid drug design, new pyrazolo[3,4-b]pyridine derivatives have been synthesized . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves the condensation of 2,3-pyridinedicarboxylic acid with tert-butyl acetoacetate followed by cyclization with hydrazine hydrate and subsequent esterification with methyl iodide.", "Starting Materials": [ "2,3-pyridinedicarboxylic acid", "tert-butyl acetoacetate", "hydrazine hydrate", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 2,3-pyridinedicarboxylic acid with tert-butyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid to form 2-(tert-butyl) 3-carbethoxy pyridine-2,3-dicarboxylic acid.", "Step 2: Cyclization of the intermediate product with hydrazine hydrate in the presence of a base such as sodium acetate to form 2-(tert-butyl) 3-hydrazinyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid.", "Step 3: Esterification of the intermediate product with methyl iodide in the presence of a base such as potassium carbonate to form the final product, 2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate." ] } | |
Número CAS |
1476799-73-1 |
Nombre del producto |
2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
Fórmula molecular |
C14H16N2O4 |
Peso molecular |
276.292 |
Nombre IUPAC |
2-O-tert-butyl 3-O-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)11-10(12(17)19-4)9-7-5-6-8-16(9)15-11/h5-8H,1-4H3 |
Clave InChI |
PHWBBQPVVOVCEF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=NN2C=CC=CC2=C1C(=O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2974072.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2974074.png)
![ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2974076.png)



![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2974083.png)


![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2974088.png)

![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonyl-2-(3-fluorophenyl)piperazine;hydrochloride](/img/structure/B2974091.png)